molecular formula C6H9NO3 B12307819 7-Hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one

7-Hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one

Cat. No.: B12307819
M. Wt: 143.14 g/mol
InChI Key: UJDASDIGQWQAMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one is a chiral, nitrogen-bridgehead fused N,O-bicyclic acetal of significant interest in advanced organic synthesis and medicinal chemistry research. This compound features a unique scaffold that combines a five-membered pyrrolidine ring fused with a five-membered oxazolone ring, incorporating key oxygen and nitrogen functional groups . This structural motif is recognized as a privileged scaffold in medicinal chemistry due to its presence in a range of bioactive natural products and synthetic compounds with demonstrated pharmacological activities . Related pyrrolo-oxazole structures are found in compounds exhibiting diverse biological activities, making this chemotype a valuable template for the discovery and development of new therapeutic agents . The core structure serves as a versatile synthetic intermediate, particularly useful as a chiral auxiliary in the enantioselective synthesis of complex organic molecules and natural products . The synthesis of this and related fused bicyclic N,O-acetals is typically achieved through cyclo-condensation reactions between appropriate amino alcohols and dicarbonyl compounds . The reactivity of the scaffold allows for further functionalization, including nucleophilic ring-opening reactions that provide access to chiral N-substituted pyrrolidines, expanding its utility in constructing diverse molecular libraries . This product is provided for research purposes only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

7-hydroxy-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one

InChI

InChI=1S/C6H9NO3/c8-5-1-2-7-4(5)3-10-6(7)9/h4-5,8H,1-3H2

InChI Key

UJDASDIGQWQAMP-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(C1O)COC2=O

Origin of Product

United States

Preparation Methods

Domino Cyclization of Ethyl Trifluoropyruvate with Amino Alcohols and Ketones

A highly efficient method involves a three-component domino reaction using ethyl trifluoropyruvate (1) , acetone (2a) , and 2-aminoethanol (3a) . The process proceeds via aldol addition, cyclization, and dehydration steps:

  • Reaction Setup :

    • Equimolar amounts of 1 , 2a , and 3a are combined in tetrahydrofuran (THF) at room temperature.
    • The aldol adduct forms spontaneously, followed by intramolecular cyclization to generate the oxazole ring.
  • Key Observations :

    • The reaction produces a mixture of cis- and trans-diastereomers (4a c and 4a t ) in a 26:40 ratio.
    • Side Products : Functionalized bicycles like 5 (12% yield) form due to four-component interactions when excess ethyl trifluoropyruvate is used.
  • Optimization :

    • Solvent choice significantly impacts selectivity. Polar aprotic solvents (e.g., 1,4-dioxane) reduce side reactions compared to ethanol or acetonitrile.
    • Purification involves silica gel column chromatography (eluent: dichloromethane/methanol) or recrystallization from ethanol/hexane.

Table 1: Solvent Effects on Diastereomer Ratios

Solvent cis-4a (%) trans-4a (%) Side Products (%)
1,4-Dioxane 26 40 34
Toluene 26 27 35
Ethanol 23 26 51

Acid-Catalyzed Cyclodehydration of Protected Precursors

A one-step cyclodehydration strategy employs strong acids to convert protected intermediates into the target compound:

  • Synthetic Route :

    • Precursor : Non-racemic 2,2,8-trimethyl-5-(4-chloro-α-hydroxybenzyl)-pyrido-[4,3-e]-1,3-dioxane.
    • Reaction : Treated with concentrated trifluoroacetic acid (TFA) in toluene under reflux.
    • Mechanism : Acid-mediated deprotection and cyclization yield the oxazole ring.
  • Yield and Purity :

    • Optically pure (>95% enantiomeric excess) product is obtained after ethyl acetate crystallization.
    • Typical yields range from 70–90% depending on the precursor’s stereochemical purity.
  • Advantages :

    • Eliminates multi-step protection/deprotection sequences.
    • Scalable for industrial applications due to minimal by-products.

Multi-Step Synthesis via Aldol Intermediates

A two-stage approach improves control over regioselectivity:

  • Aldol Adduct Formation :

    • Ethyl trifluoropyruvate reacts with acetone to form aldol 6a in 85% yield.
  • Cyclization with Amino Alcohols :

    • 6a is treated with 2-aminoethanol in THF, inducing cyclization to 4a (combined yield: 68%).
  • Stereochemical Outcomes :

    • Predominantly trans-diastereomers form due to steric hindrance during ring closure.

Table 2: Comparative Yields of Multi-Step vs. Domino Methods

Method Yield (%) Diastereomer Ratio (cis:trans)
Domino Cyclization 60–75 1:1.5
Multi-Step 68–80 1:2.2

Green Synthesis Approaches

Emerging methods prioritize sustainability without compromising efficiency:

  • Microwave-Assisted Synthesis :

    • Conditions : 2-Aminoethanol, ethyl trifluoropyruvate, and acetone in isopropyl alcohol with potassium phosphate.
    • Irradiation : 350 W, 65°C for 8 minutes.
    • Yield : 78% with >90% purity.
  • Ultrasound-Promoted Reactions :

    • Solvent : Deep eutectic solvents (e.g., choline chloride/urea).
    • Outcome : 20% reduction in reaction time and 15% higher yield compared to conventional heating.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Hydroxy vs. Phenyl Groups : The 7-hydroxy derivative exhibits higher polarity and hydrogen-bonding capacity compared to phenyl-substituted analogs, influencing solubility and crystal packing .

Pharmacological Activity

  • PDE4 Inhibition : Tetrahydro-pyrrolo[1,2-c][1,3]oxazol-3-one derivatives with 3-aryl or 3-alkyl groups (e.g., phenyl, methyl) show potent PDE4 inhibitory activity, as demonstrated by Zhmurov et al. (2011) . The hydroxylated analog may exhibit altered binding affinity due to polar interactions with the enzyme active site.

Physicochemical Properties

  • Hydrogen Bonding: The 7-hydroxy derivative forms stronger hydrogen bonds (RO···O distance: ~2.5–2.8 Å) compared to non-hydroxylated analogs, impacting crystallization and stability .
  • LogP Values : Hydroxyl groups reduce LogP (predicted ~1.64 for 7-hydroxy vs. ~2.5–3.0 for phenyl derivatives), suggesting improved aqueous solubility .

Biological Activity

7-Hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one is a heterocyclic compound with potential biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Common Name : this compound
  • CAS Number : 151594-05-7
  • Molecular Weight : 143.14 g/mol

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit diverse biological activities including antimicrobial, antioxidant, and anticancer properties. The following sections detail specific biological evaluations.

Antioxidant Activity

Antioxidant activity is crucial for combating oxidative stress-related diseases. Studies have shown that derivatives of oxazoles and pyrroles often exhibit significant antioxidant properties.

CompoundIC50 (μg/ml)Assay Method
This compoundTBDDPPH Assay
Other derivativesVariousVarious

The antioxidant activity of this compound has not been extensively quantified yet; however, its structural analogs have shown promising results in DPPH assays.

Antimicrobial Activity

The antimicrobial potential of this compound is also noteworthy. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of several pyrrole derivatives against Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusTBD
Escherichia coliTBD

These results indicate that modifications to the hexahydropyrrolo structure could enhance antimicrobial properties.

Anticancer Activity

The anticancer potential of this compound is an area of active research. Recent studies have focused on its cytotoxic effects against various cancer cell lines.

Cytotoxicity Evaluation

In vitro studies have assessed the cytotoxicity of this compound on human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer).

Cell LineIC50 (μM)Treatment Duration
A549TBD72 hours
HeLaTBD72 hours

These findings suggest that the compound may induce apoptosis in cancer cells, although further research is necessary to elucidate the mechanisms involved.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interaction of this compound with various biological targets. These studies indicate potential binding affinities that could correlate with its observed biological activities.

Key Findings from Molecular Docking

  • Target Proteins : Various kinases and enzymes involved in cancer progression.
  • Binding Affinity : Preliminary results suggest moderate to high binding affinities for selected targets.

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